Cas no 1246814-75-4 (5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole)

5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a protected derivative of 2-mercaptobenzimidazole, featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 5-position. This modification enhances stability and solubility, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The TBDMS group offers selective deprotection under mild conditions, enabling controlled functionalization. The mercapto group at the 2-position provides reactivity for further derivatization, such as thioether formation or metal coordination. Its robust structure ensures compatibility with a range of reaction conditions, facilitating its use in complex molecular frameworks. This compound is particularly useful in medicinal chemistry for the development of heterocyclic scaffolds with tailored properties.
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole structure
1246814-75-4 structure
Product Name:5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole
CAS No:1246814-75-4
MF:C13H20N2OSSi
MW:280.46120262146
CID:1058867
PubChem ID:57476941
Update Time:2025-06-11

5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole Chemical and Physical Properties

Names and Identifiers

    • 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole
    • 1246814-75-4
    • JRVIGGBAUFWAIS-UHFFFAOYSA-N
    • 5-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-1,3-benzodiazole-2-thione
    • SCHEMBL2105833
    • 2-mercapto-5-(tert-butyl-dimethyl-silanyloxy)-benzimidazole
    • 5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione
    • DB-316980
    • 5-((tert-Butyldimethylsilyl)oxy)-1H-benzo[d]imidazole-2-thiol
    • Inchi: 1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17)
    • InChI Key: JRVIGGBAUFWAIS-UHFFFAOYSA-N
    • SMILES: S=C1NC2=CC=C(C=C2N1)O[Si](C)(C)C(C)(C)C

Computed Properties

  • Exact Mass: 280.10656097g/mol
  • Monoisotopic Mass: 280.10656097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 366.9±34.0 °C at 760 mmHg
  • Flash Point: 175.7±25.7 °C
  • Solubility: Methanol
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole Security Information

5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B691495-50mg
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole
1246814-75-4
50mg
$ 190.00 2023-04-18
TRC
B691495-500mg
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole
1246814-75-4
500mg
$ 1487.00 2023-04-18

Additional information on 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole

Comprehensive Overview of 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS No. 1246814-75-4)

5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS No. 1246814-75-4) is a specialized organosilicon compound widely utilized in pharmaceutical intermediates, organic synthesis, and material science. Its unique structure, featuring a tert-butyldimethylsilyl (TBS) protecting group and a reactive mercapto (-SH) moiety, makes it invaluable for constructing complex molecules, particularly in peptide chemistry and heterocyclic compound development. Researchers and industries frequently search for "TBS-protected benzimidazole derivatives" or "sulfur-containing silyl ethers" due to their growing applications in drug discovery and functional materials.

The compound’s CAS No. 1246814-75-4 is often queried alongside "synthetic routes for 5-(TBSO)-2-mercaptobenzimidazole" and "stability of silyl-protected thiols," reflecting its technical relevance. Recent trends highlight its role in green chemistry, where mild reaction conditions and high selectivity are prioritized. For instance, the TBS group offers excellent compatibility with Grignard reagents and lithium-based reactions, aligning with the demand for sustainable methodologies. Additionally, its benzimidazole core is pivotal in designing bioactive molecules, such as kinase inhibitors or antimicrobial agents, addressing current interests in targeted therapies.

From a structural perspective, the mercaptobenzimidazole scaffold provides a versatile platform for chelation and covalent binding, which is critical in catalysis and sensor development. Users often explore "applications of 2-mercaptobenzimidazole derivatives" or "TBS deprotection conditions" to optimize workflows. Notably, the compound’s lipophilicity, enhanced by the tert-butyldimethylsilyl moiety, improves membrane permeability—a key factor in prodrug design and drug delivery systems.

In material science, CAS No. 1246814-75-4 is investigated for surface modification and polymer functionalization. Its thiol group enables gold nanoparticle conjugation, a technique trending in nanomedicine and diagnostic imaging. Searches like "thiol-click chemistry with silyl protectors" or "benzimidazole-based sensors" underscore its interdisciplinary appeal. Furthermore, the compound’s thermal stability and solubility in organic solvents make it suitable for high-temperature reactions and catalysis.

Quality control of 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole often involves HPLC purity analysis and NMR characterization, topics frequently searched by analytical chemists. Regulatory compliance, such as "REACH certification for silyl ethers," is another hotspot, ensuring safe handling in industrial settings. As the demand for tailor-made intermediates rises, this compound’s role in custom synthesis and patented processes continues to expand.

In summary, 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS No. 1246814-75-4) bridges multiple scientific domains, from medicinal chemistry to advanced materials. Its adaptability to protecting group strategies and thiol reactivity positions it as a cornerstone in modern research, answering pressing queries like "how to remove TBS groups selectively" or "benzimidazole-thiol conjugation techniques." This synergy of functionality and innovation ensures its enduring relevance in science and industry.

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